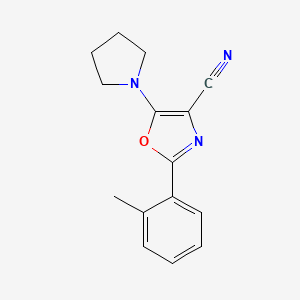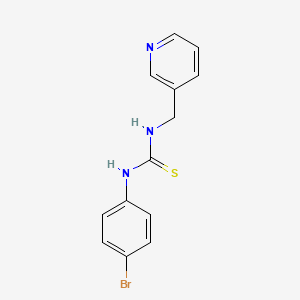![molecular formula C12H11F6NO B5703450 N-[3,5-bis(trifluoromethyl)phenyl]butanamide](/img/structure/B5703450.png)
N-[3,5-bis(trifluoromethyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]butanamide, also known as BTF, is a chemical compound that has gained attention in scientific research due to its potential as a selective modulator of the G protein-coupled receptor 40 (GPR40). GPR40 is known to play a role in glucose homeostasis and insulin secretion, making BTF a promising candidate for the development of new treatments for type 2 diabetes.
Mechanism of Action
N-[3,5-bis(trifluoromethyl)phenyl]butanamide works by binding to and activating GPR40, which is expressed in pancreatic beta-cells and plays a role in insulin secretion. Activation of GPR40 by N-[3,5-bis(trifluoromethyl)phenyl]butanamide leads to an increase in intracellular calcium levels, which in turn stimulates insulin secretion.
Biochemical and Physiological Effects:
N-[3,5-bis(trifluoromethyl)phenyl]butanamide has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. N-[3,5-bis(trifluoromethyl)phenyl]butanamide has no known toxicity and does not affect cell viability or proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3,5-bis(trifluoromethyl)phenyl]butanamide in lab experiments is its specificity for GPR40, which allows for more targeted studies of its effects on insulin secretion and glucose homeostasis. However, N-[3,5-bis(trifluoromethyl)phenyl]butanamide is a relatively new compound and its long-term effects on human health are not yet fully understood. Additionally, the synthesis of N-[3,5-bis(trifluoromethyl)phenyl]butanamide can be complex and time-consuming, which may limit its use in some lab settings.
Future Directions
There are several potential future directions for research on N-[3,5-bis(trifluoromethyl)phenyl]butanamide. One area of interest is the development of N-[3,5-bis(trifluoromethyl)phenyl]butanamide analogs with improved pharmacokinetic properties and greater specificity for GPR40. Another area of research is the investigation of N-[3,5-bis(trifluoromethyl)phenyl]butanamide's potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the long-term effects of N-[3,5-bis(trifluoromethyl)phenyl]butanamide on human health and its potential as a therapeutic agent for type 2 diabetes.
Synthesis Methods
N-[3,5-bis(trifluoromethyl)phenyl]butanamide can be synthesized through a multi-step process involving the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with butylamine in the presence of a reducing agent. This is followed by a reaction with acetic anhydride and subsequent purification steps to obtain the final product.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]butanamide has been the subject of several scientific studies investigating its potential as a GPR40 modulator. These studies have shown that N-[3,5-bis(trifluoromethyl)phenyl]butanamide can enhance glucose-stimulated insulin secretion in pancreatic beta-cells, indicating its potential as a therapeutic agent for type 2 diabetes. N-[3,5-bis(trifluoromethyl)phenyl]butanamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO/c1-2-3-10(20)19-9-5-7(11(13,14)15)4-8(6-9)12(16,17)18/h4-6H,2-3H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMVFIYSVNRGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5703382.png)
![3-(1-adamantyl)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5703387.png)


![N-[2-(methylthio)phenyl]-4-biphenylcarboxamide](/img/structure/B5703416.png)
![N-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5703425.png)
![1-methyl-4-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride](/img/structure/B5703426.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5703454.png)
![N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5703465.png)
